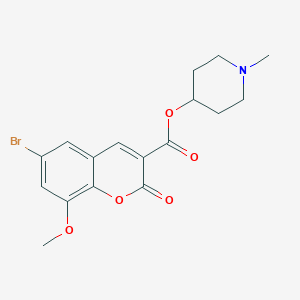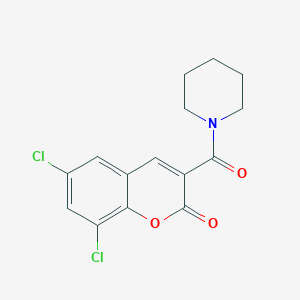
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it useful for studying various diseases and biological processes. However, this compound also has limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of the mechanisms underlying its biological effects. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential toxicity and safety of this compound should be thoroughly evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a promising compound with potential applications in scientific research. This compound exhibits various biological activities and has been studied for its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanisms underlying its biological effects and to evaluate its safety and efficacy for therapeutic use.
Métodos De Síntesis
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 3,4-dichlorophenylacetic acid and ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Propiedades
Nombre del producto |
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Fórmula molecular |
C18H9BrCl2O5 |
Peso molecular |
456.1 g/mol |
Nombre IUPAC |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H9BrCl2O5/c19-11-2-4-16-10(5-11)6-12(18(24)26-16)17(23)25-8-15(22)9-1-3-13(20)14(21)7-9/h1-7H,8H2 |
Clave InChI |
QFEKLUZGMSGUBU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)